molecular formula C15H17ClN2OS B2476396 2-[(2-Chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 1024671-38-2

2-[(2-Chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile

Cat. No. B2476396
CAS RN: 1024671-38-2
M. Wt: 308.82
InChI Key: GYSJLNJMLFYWNU-UHFFFAOYSA-N
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Description

2-[(2-Chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile, also known as 2-CAMO, is an organic compound that has been studied for its potential applications in fields such as medicine and biochemistry. 2-CAMO is a type of nitrile, which is a compound containing a carbon-nitrogen triple bond. The unique properties of nitriles have made them attractive for use in various scientific research applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is used in the synthesis of novel classes of constrained, masked cysteines, specifically in the production of 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids. This process involves a series of reactions starting with oxazolones, which are then cyclopropanated and treated with various agents to produce the desired carboxylates and disulfides. These disulfides serve as synthons for preparing 3-sulfanyl-substituted 2,3-methanoamino acids (Clerici, Gelmi, & Pocar, 1999).

Photoreactive Properties

  • Investigations into the photoisomerization of thiin-3-one oxides have shown that upon irradiation, these compounds isomerize to oxathiepin-4-ones. In one study, a tetramethyl derivative underwent further transformation under specific conditions, showing the compound's potential in photoreactive applications (Kowalewski & Margaretha, 1993).

Utility in Heterocyclic Synthesis

  • The compound is instrumental in the synthesis of heterocyclic structures, such as pyrazoles, pyridines, and pyrimidines. This involves using key intermediates like enaminonitriles and dicyanides, which are reacted with various agents to produce an array of derivatives with potential applications in medicinal chemistry (Fadda, Etman, El-Seidy, & Elattar, 2012).

High-Pressure Reactions

  • The compound has been studied in high-pressure reactions with carbon disulfide. Such reactions lead to the formation of thiolanes and oxathiolanes, demonstrating its utility in synthesizing sulfur-containing heterocycles under specific conditions (Taguchi, Yanagiya, Shibuya, & Suhara, 1988).

Application in Green Chemistry

  • The compound's derivatives, such as 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, have been synthesized with a focus on green chemistry principles. This includes modifying synthesis steps to improve atom economy, reduce waste, and enhance reaction mass efficiency, contributing to environmentally friendly chemical production (Gilbile, Bhavani, & Vyas, 2017).

properties

IUPAC Name

2-[(2-chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2OS/c1-15(2,3)13(19)10(9-17)14(20-4)18-12-8-6-5-7-11(12)16/h5-8,18H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSJLNJMLFYWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=C(NC1=CC=CC=C1Cl)SC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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